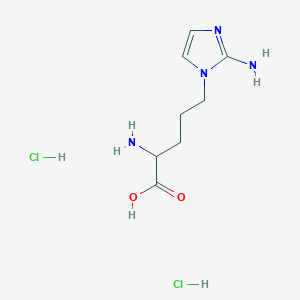![molecular formula C8H6LiN3O2 B6602875 lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2060006-02-0](/img/structure/B6602875.png)
lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate, or LiMP8 for short, is an important chemical compound used in a variety of scientific research applications. It is a derivative of the 6-methylimidazo[1,5-a]pyrimidine (MIP) family of compounds and is a lithium salt of the carboxylate anion. LiMP8 has a number of unique properties that make it well-suited for use in scientific research, including its ability to form strong complexes with other molecules, its high solubility in aqueous solutions, and its low toxicity.
作用機序
The mechanism of action of LiMP8 is not fully understood, but it is believed to involve the formation of strong complexes with other molecules. It is believed that LiMP8 forms strong complexes with other molecules, such as metal ions, due to its ability to form strong hydrogen bonds with other molecules. Additionally, LiMP8 is believed to interact with other molecules through electrostatic interactions, such as ion-dipole interactions, and through van der Waals forces.
Biochemical and Physiological Effects
LiMP8 has been shown to have a number of biochemical and physiological effects, including its ability to increase the activity of certain enzymes, its ability to inhibit certain enzymes, and its ability to modulate the activity of certain receptors. It has been shown to increase the activity of certain enzymes, such as protein kinases and phosphatases, which are important for the regulation of cell signaling pathways. Additionally, LiMP8 has been shown to inhibit certain enzymes, such as phosphodiesterases, which are involved in the breakdown of certain molecules. Finally, LiMP8 has been shown to modulate the activity of certain receptors, such as G-protein coupled receptors, which are involved in the regulation of various physiological processes.
実験室実験の利点と制限
LiMP8 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of LiMP8 is its high solubility in aqueous solutions, which makes it well-suited for use in a variety of laboratory experiments. Additionally, LiMP8 is relatively non-toxic, which makes it safe to use in laboratory experiments. However, LiMP8 is relatively expensive, which can be a limitation for some laboratory experiments. Additionally, LiMP8 is relatively unstable, which can limit its use in some laboratory experiments.
将来の方向性
There are a number of potential future directions for LiMP8 research. One potential direction is the development of new methods for synthesizing LiMP8, such as the use of solid-phase synthesis or the use of catalytic systems. Additionally, research could be conducted to further understand the mechanism of action of LiMP8, as well as to develop new applications for LiMP8. Finally, research could be conducted to develop new methods for studying the biochemical and physiological effects of LiMP8, such as the use of molecular modeling or the use of high-throughput screening techniques.
合成法
LiMP8 can be synthesized using a variety of methods, including the reaction of 6-methylimidazo[1,5-a]pyrimidine and lithium hydroxide in aqueous solution. This reaction is typically carried out in an aqueous solution of methanol and water, and the resulting product is a white solid. The reaction can also be carried out in aqueous solution of ethanol and water, but the yield is typically lower. The reaction can also be carried out in organic solvents, such as dimethylformamide or dimethyl sulfoxide, but the yields are typically lower than those obtained in aqueous solutions.
科学的研究の応用
LiMP8 has a number of scientific research applications, including its use as a reagent for the synthesis of other compounds, its use as a complexing agent for metal ions, and its use in the study of biochemical and physiological processes. It has been used as a reagent for the synthesis of other compounds, such as the synthesis of polymers and polymeric materials. It has also been used as a complexing agent for metal ions, such as zinc, copper, and nickel. Additionally, LiMP8 has been used in the study of biochemical and physiological processes, such as the study of cell signaling pathways, the study of enzyme-catalyzed reactions, and the study of drug-receptor interactions.
特性
IUPAC Name |
lithium;6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-10-6(8(12)13)7-9-3-2-4-11(5)7;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYWLUIWDYYGIF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C2N1C=CC=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)









![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)
![methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride](/img/structure/B6602857.png)

